Isorhapontin

Description

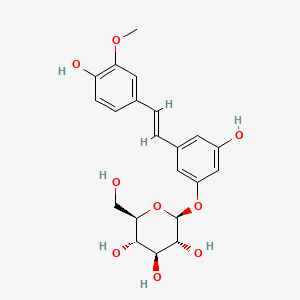

Structure

3D Structure

Properties

Molecular Formula |

C21H24O9 |

|---|---|

Molecular Weight |

420.4 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C21H24O9/c1-28-16-8-11(4-5-15(16)24)2-3-12-6-13(23)9-14(7-12)29-21-20(27)19(26)18(25)17(10-22)30-21/h2-9,17-27H,10H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1 |

InChI Key |

KLPUXMNQDCUPNO-DXKBKAGUSA-N |

SMILES |

COC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Pictograms |

Environmental Hazard |

Synonyms |

isorhapontin |

Origin of Product |

United States |

Foundational & Exploratory

Natural Sources of Isorhapontin: A Technical Guide

Introduction: Isorhapontin, a stilbene glycoside, is the 3-O-β-D-glucoside of isorhapontigenin. As a derivative of resveratrol, it belongs to a class of polyphenolic compounds known for their diverse biological activities, drawing significant interest from researchers in drug discovery and natural product chemistry. This document provides a comprehensive overview of the primary natural sources of this compound, its biosynthesis, and the methodologies employed for its extraction, isolation, and characterization.

Primary Natural Sources

This compound is predominantly found in gymnosperms, particularly within the Picea (Spruce) genus. The bark of these trees is an especially rich source. While its aglycone, isorhapontigenin, is found in other genera like Gnetum, this compound itself is most prominently reported in spruce species.[1]

Key Plant Sources:

-

Picea (Spruce) Genus: Various spruce species are the most significant natural sources of this compound. It is one of the major stilbene glycosides present, alongside astringin and piceid.[2][3] Documented species include:

-

Gnetum Genus: While this compound's aglycone, isorhapontigenin, is found in species like Gnetum cleistostachyum and Gnetum parvifolium, the glycoside form (this compound) is less commonly reported as a major direct isolate from this genus.[1]

Quantitative Analysis of this compound Content

The concentration of this compound varies significantly depending on the plant species, the specific tissue analyzed, and environmental factors. The bark of spruce trees consistently demonstrates the highest concentrations.

| Plant Species | Plant Part | This compound Concentration (mg/g Dry Weight) | Reference |

| Picea jezoensis | Bark | 144.3 - 217 | [4] |

| Picea abies | Stumps | 0.7 (as part of total stilbene-glucosides) | [5] |

| Picea abies | Bark | A major stilbene glycoside component | [3] |

Biosynthesis of this compound in Picea Species

In spruce, the biosynthesis of major tetrahydroxystilbenes, including this compound, does not occur directly. Instead, it follows a multi-step pathway starting from the formation of the trihydroxystilbene, resveratrol.[6][7] The pathway is initiated by the enzyme stilbene synthase (STS), which catalyzes the condensation of p-coumaroyl-coenzyme A with three molecules of malonyl-coenzyme A to produce resveratrol.[7] This resveratrol intermediate then undergoes a series of post-synthesis modifications—specifically 3'-hydroxylation, 3'-O-methylation, and 3-O-glycosylation—to yield this compound and the related compound, astringin.[6][7] This process is often enhanced in response to biotic stresses, such as fungal infection.[7]

Caption: Biosynthesis of this compound from precursors via a Resveratrol intermediate in spruce.

Methodologies for Isolation and Analysis

The extraction, isolation, and quantification of this compound from plant matrices involve a series of standard phytochemical techniques. The selection of solvents and chromatographic conditions is critical for achieving high yield and purity.

Experimental Protocols

1. Sample Preparation:

-

Collection and Drying: Plant material (e.g., spruce bark) is collected and thoroughly washed. It is then air-dried or oven-dried at a controlled temperature (e.g., 40-60°C) to prevent degradation of thermolabile compounds.

-

Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient solvent extraction.

2. Extraction:

-

Solvent Selection: The choice of solvent is based on the polarity of this compound. Polar solvents are effective for extracting stilbene glycosides.[8]

-

Protocol: An effective method involves reflux extraction using methanol or ethanol at 60°C for 2-6 hours.[4] This process is typically repeated multiple times with fresh solvent to maximize the extraction yield. The resulting hydroalcoholic solutions are then combined.

3. Isolation and Purification:

-

Filtration and Concentration: The crude extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

-

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is the primary technique for both purifying and quantifying this compound.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient elution system is typically employed, often consisting of water (often acidified with formic or acetic acid to improve peak shape) and a more nonpolar organic solvent like acetonitrile or methanol.

-

Detection: A UV detector set to the maximum absorbance wavelength for stilbenes (around 305-325 nm) is used for detection and quantification.[4] Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for definitive identification based on mass-to-charge ratio.[4]

-

4. Characterization and Quantification:

-

Quantification: The concentration of this compound in an extract is determined by comparing the peak area from its HPLC chromatogram to a calibration curve generated using a purified analytical standard.

-

Structural Elucidation: For definitive structural confirmation, the isolated compound is subjected to spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[9]

Caption: Workflow for the extraction, purification, and analysis of this compound from plants.

References

- 1. Isorhapontigenin - Wikipedia [en.wikipedia.org]

- 2. The Bark of Picea abies L., a Waste from Sawmill, as a Source of Valuable Compounds: Phytochemical Investigations and Isolation of a Novel Pimarane and a Stilbene Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Bark of the Spruce Picea jezoensis Is a Rich Source of Stilbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Biosynthesis of the Major Tetrahydroxystilbenes in Spruce, Astringin and this compound, Proceeds via Resveratrol and Is Enhanced by Fungal Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of the major tetrahydroxystilbenes in spruce, astringin and this compound, proceeds via resveratrol and is enhanced by fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to Isorhapontin: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhapontin is a stilbenoid glycoside, a class of natural phenolic compounds recognized for their diverse biological activities. As the 3-O-β-D-glucopyranoside of isorhapontigenin, it is structurally related to resveratrol, a widely studied stilbenoid. This compound is predominantly found in various plant species, notably in the bark of spruce trees such as Picea abies (Norway spruce) and Picea mariana (black spruce).[1] Its presence in these natural sources, coupled with emerging evidence of its pharmacological potential, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its study, and insights into its potential mechanisms of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its identification, handling, and application in research and development.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |

| Synonyms | 3,4′,5-Trihydroxy-3′-methoxystilbene 3-O-β-D-glucopyranoside, Isorhapontoside | [2] |

| CAS Registry Number | 32727-29-0 | [2] |

| Molecular Formula | C₂₁H₂₄O₉ | [1][2] |

| Molecular Weight | 420.41 g/mol | [2] |

| Appearance | Powder, Yellow to brown solid | [3][4] |

| Melting Point | 192–194 °C | [2][5] |

Table 2: Solubility and Storage of this compound

| Property | Details | Source(s) |

| Solubility | - Soluble in DMSO (up to 100 mg/mL with sonication), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. - ≥ 2.5 mg/mL in 10% DMSO/90% Corn Oil. | [3][4] |

| Storage (Powder) | Desiccate at -20°C for up to 3 years. | [3][4] |

| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. | [4] |

Table 3: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| UV-Vis λmax | 310 nm (in HPLC with UV/Vis detector) | [6] |

| LC-MS [M+Na]⁺ | Precursor m/z: 443.1314 | [1] |

| LC-MS [M-H]⁻ | Precursor m/z: 419.44 | [1] |

| ¹³C NMR | Chemical shifts have been assigned in DMSO-d₆/pyridine-d₅. | [7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible extraction, isolation, and analysis of this compound. The following sections provide protocols derived from established methods for stilbenoids and related natural products.

Extraction of this compound from Spruce Bark

This protocol describes a general method for extracting this compound from its natural source, Picea species bark, using Pressurized Liquid Extraction (PLE), which has been shown to be an efficient and environmentally sustainable technique.[3][5]

Materials:

-

Dried and powdered spruce (Picea abies) bark

-

Pressurized Liquid Extraction (PLE) system

-

Ethanol (reagent grade)

-

Distilled water

-

Nitrogen gas

-

Rotary evaporator

Procedure:

-

Sample Preparation: Grind dried spruce bark to a fine powder (e.g., 300 µm) to increase the surface area for extraction.[8]

-

Cell Loading: Load approximately 30 g of the powdered bark into the extraction cell of the PLE system.

-

Extraction Parameters:

-

Solvent: Use absolute ethanol or distilled water. Optimal antioxidant capacity has been achieved with ethanol at 180°C and water at 160°C.[9]

-

Pressure: Set the system pressure to 50 bar.[9]

-

Temperature: Set the extraction temperature (e.g., 180°C for ethanol).[9]

-

Static Time: Allow a static extraction time of 5 minutes.[9]

-

Flush Volume: Use a flush volume of 60%.[9]

-

Purge: Purge the cell with nitrogen gas for 2 minutes after the extraction cycle.[9]

-

-

Collection: Collect the extract from the system.

-

Concentration: Remove the solvent from the collected extract using a rotary evaporator under reduced pressure at a temperature below 40°C to yield the crude extract.

-

Storage: Store the crude extract at -20°C until further purification.

Isolation and Purification Workflow

This workflow outlines the general steps for isolating and purifying this compound from the crude extract using column chromatography.

Caption: General workflow for the isolation and purification of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a validated method for the quantification of this compound, adapted from methods used for its aglycone and other flavonoids.[2][8]

Instrumentation & Conditions:

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 × 250 mm, 5 µm particle size).[8]

-

Mobile Phase: A gradient elution using:

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Program:

-

0-5 min: 20% B

-

5-20 min: 20% to 60% B

-

20-25 min: 60% to 20% B

-

25-30 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 325 nm.[2]

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of pure this compound (e.g., 1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 200 µg/mL.

-

Sample Preparation: Accurately weigh the crude extract or purified fraction, dissolve it in methanol to a known concentration (e.g., 1 mg/mL), and filter through a 0.45 µm syringe filter before injection.[8]

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

This protocol outlines the procedure for the structural elucidation and confirmation of this compound using NMR.

Instrumentation & Materials:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvents (e.g., DMSO-d₆, Methanol-d₄)

-

Internal standard (e.g., TMS)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) directly in an NMR tube. Ensure the sample is fully dissolved.

-

Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 128 scans.[10]

-

Acquire a ¹³C NMR spectrum (and DEPT for multiplicity).

-

Acquire 2D NMR spectra for full structural assignment, including:

-

COSY (Correlation Spectroscopy) to identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons.

-

-

-

Data Processing and Analysis: Process the acquired spectra using appropriate software. Assign the chemical shifts of all protons and carbons by interpreting the 1D and 2D spectra. Compare the obtained data with published values for this compound to confirm its identity.[7]

Biological Activity and Signaling Pathways

While research on this compound is ongoing, studies on its aglycone (Isorhapontigenin) and related stilbenoids provide strong indications of its potential mechanisms of action, particularly in anticancer and antifungal activities.

Proposed Anticancer Signaling Pathway

Isorhapontigenin, the metabolic precursor to this compound, has been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways. It is plausible that this compound exerts similar effects, potentially after deglycosylation to its active aglycone form within the cell.

Caption: Proposed anticancer mechanism of this compound via PI3K/Akt and MAPK pathways.

This pathway suggests that this compound, likely through its aglycone, inhibits the PI3K/Akt/mTOR and MEK/ERK signaling cascades.[6][11] These pathways are often hyperactivated in cancer, promoting cell growth and survival. By inhibiting these key nodes, this compound can suppress proliferation and induce programmed cell death (apoptosis) in cancer cells.

Proposed Antifungal Mechanism

Stilbenoids are known phytoalexins, compounds produced by plants to defend against pathogens, including fungi. While the precise signaling cascade for this compound is not fully elucidated, a plausible mechanism involves the induction of fungal stress response pathways, leading to growth inhibition.

Caption: Proposed antifungal mechanism of this compound via fungal stress pathways.

This diagram illustrates that this compound may act by inducing stress on the fungal cell wall and membrane. This stress activates conserved signaling pathways like the Cell Wall Integrity (CWI) and High-Osmolarity Glycerol (HOG) pathways, which are crucial for fungal survival under adverse conditions.[12][13] The hyperactivation of these stress responses can lead to the expression of genes that halt the cell cycle and ultimately inhibit fungal growth.[14]

Conclusion

This compound is a promising natural product with well-defined chemical and physical properties. The experimental protocols provided in this guide offer a foundation for researchers to reliably extract, purify, and analyze this compound. Furthermore, the elucidated potential signaling pathways for its anticancer and antifungal activities highlight key areas for future investigation. As research progresses, a deeper understanding of this compound's mechanism of action will be critical for harnessing its full therapeutic potential in drug development.

References

- 1. Optimization of Bioactive Polyphenols Extraction from Picea Mariana Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Simple and Reliable Method for the Determination of Isorhapontigenin in Murine Biological Matrices: Application in a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isorhamnetin Improves Oocyte Maturation by Activating the Pi3k/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portal.research.lu.se [portal.research.lu.se]

- 6. Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioactive Compounds from Norway Spruce Bark: Comparison Among Sustainable Extraction Techniques for Potential Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interplay between PI3K/Akt and MAPK signaling pathways in DNA-damaging drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Isorhapontin vs. Resveratrol: A Technical Guide to Core Structural and Functional Differences

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of isorhapontin and resveratrol, two naturally occurring stilbenoids of significant interest in biomedical research. We will dissect their key structural distinctions, compare their physicochemical and biological properties through quantitative data, and elucidate their differential effects on key cellular signaling pathways. This document also provides detailed experimental protocols for researchers seeking to evaluate these compounds.

Core Structural Differences

Resveratrol and this compound belong to the stilbenoid family, characterized by a 1,2-diphenylethylene backbone. However, their substitutions lead to significant differences in their chemical nature and biological activity.

-

Resveratrol (3,5,4′-trihydroxy-trans-stilbene) is the foundational compound, featuring three hydroxyl (-OH) groups.

-

This compound is the 3-O-β-D-glucoside of isorhapontigenin. This means it has a glucose molecule attached, which significantly increases its molecular weight and water solubility.

-

Isorhapontigenin , the aglycone (non-sugar part) of this compound, is the more direct structural analog to resveratrol. The critical difference is the presence of a methoxy (-OCH₃) group at the 3' position, whereas resveratrol has a hydroxyl group at that same position.

In most biological systems, this compound is considered a prodrug that is metabolized into the more active isorhapontigenin. Therefore, for functional comparisons of bioactivity, isorhapontigenin is the relevant comparator to resveratrol.

Comparative Physicochemical and Pharmacokinetic Properties

The seemingly minor structural variation between resveratrol and isorhapontigenin leads to significant differences in their pharmacokinetic profiles. The 3'-methoxy group on isorhapontigenin makes it more resistant to enzymatic oxidation and improves its metabolic stability. This results in markedly superior oral bioavailability compared to resveratrol.[1][2]

| Property | Resveratrol | Isorhapontigenin | This compound |

| Chemical Formula | C₁₄H₁₂O₃[3] | C₁₅H₁₄O₄ | C₂₁H₂₄O₉[4] |

| Molar Mass ( g/mol ) | 228.25[1] | 258.26 | 420.41[4] |

| Oral Bioavailability (F) | Low (<1%) | ~2-3 fold higher than Resveratrol[1][2][5][6] | Data limited; acts as prodrug |

| Dose-Normalized Cmax | Lower | ~2-3 fold higher than Resveratrol[5][6] | Not applicable |

| Dose-Normalized AUC | Lower | ~2-3 fold higher than Resveratrol[5][6] | Not applicable |

Data primarily compares resveratrol to isorhapontigenin, the active aglycone of this compound.

Comparative Biological Activity

The structural differences also influence the biological activity and target specificity of these compounds. Isorhapontigenin has demonstrated significantly higher potency against certain targets, such as ADP-induced platelet aggregation, compared to resveratrol.

| Target / Assay | Resveratrol | Isorhapontigenin | Source |

| ADP-Induced Platelet Aggregation (IC₅₀) | > 100 µM | 1.85 µM | [7] |

| Bladder Cancer Cell Viability (T24) (IC₅₀) | Not specified | 55.2 µM | [8] |

| COX-2 Enzyme Activity (in vitro) (IC₅₀) | ~50 µM | Not specified | [9] |

| CYP2C9 Inhibition (Kᵢ) | 3.64 µM (non-competitive) | Not specified | [10] |

| Protein Kinase CKII Inhibition (Kᵢ) | 1.2 µM (competitive with ATP) | Not specified | [11] |

| SIRT1 Binding Affinity (Docking Score) | Lower Affinity | Higher Affinity | [12] |

Mechanisms of Action & Key Signaling Pathways

Both resveratrol and its analogs modulate multiple signaling pathways critical to cellular health, inflammation, and metabolism. Key among these are the SIRT1/AMPK and NF-κB pathways.

SIRT1 and AMPK Activation: Sirtuin 1 (SIRT1) is an NAD⁺-dependent deacetylase that plays a crucial role in metabolic regulation and longevity. Resveratrol is a well-known activator of SIRT1.[13] Activation of SIRT1 can lead to the deacetylation and subsequent activation of liver kinase B1 (LKB1), which in turn phosphorylates and activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[3][14][15] Interestingly, molecular docking studies suggest that isorhapontigenin exhibits a better binding affinity for SIRT1 than resveratrol, indicating it may be a more potent activator of this pathway.[12]

NF-κB Inhibition: Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a primary transcription factor that governs the inflammatory response. Chronic activation of NF-κB is implicated in many inflammatory diseases. SIRT1 activation by resveratrol has been shown to inhibit the NF-κB pathway by deacetylating the RelA/p65 subunit, which reduces its transcriptional activity.[16][17] Given its potent SIRT1 activity, isorhapontigenin is also a strong inhibitor of NF-κB signaling.[18]

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize and compare resveratrol and this compound/isorhapontigenin.

Protocol 1: Quantification of Plasma Concentrations by RP-HPLC

This protocol describes a general method for determining the concentration of resveratrol or its analogs in plasma samples, crucial for pharmacokinetic studies.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard (e.g., caffeine at 10 µg/mL).[19]

-

Add 1.8 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[19]

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the upper organic supernatant to a clean tube.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

HPLC System: Standard HPLC with UV or Diode Array Detector.

-

Column: C18 reverse-phase column (e.g., Phenomenex Luna C18, 150 x 4.6 mm, 5 µm).[20]

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70, v/v).[20] The aqueous phase can be buffered (e.g., phosphate buffer, pH 6.8).[21]

-

Flow Rate: 1.0 mL/min.[20]

-

Detection: UV detection at 306 nm.[20]

-

Column Temperature: 30°C.[20]

-

-

Quantification:

-

Generate a standard curve by spiking drug-free plasma with known concentrations of the analyte (e.g., 0.01 to 6.4 µg/mL).[21][22]

-

Process the standards using the same extraction procedure.

-

Plot the peak area ratio (analyte/internal standard) against concentration to create a calibration curve.

-

Determine the concentration in unknown samples by interpolating from the calibration curve.

-

Protocol 2: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This colorimetric assay measures the capacity of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[23][24]

-

Reagent Preparation:

-

DPPH Stock Solution (e.g., 0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol or ethanol. Store in an amber bottle to protect from light.[24][25]

-

Test Samples: Prepare stock solutions of resveratrol and isorhapontigenin in a suitable solvent (e.g., DMSO, ethanol). Create a series of dilutions to determine the IC₅₀.

-

Positive Control: Prepare a solution of a known antioxidant, such as ascorbic acid or Trolox.

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of the sample, standard, or solvent (for blank control) to each well.[26]

-

Add 200 µL of the freshly prepared DPPH working solution to all wells. Mix gently.[26]

-

Incubate the plate in the dark at room temperature for 30 minutes.[25]

-

Measure the absorbance at 517 nm using a microplate reader.[23][27]

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula:

-

% Scavenging = [ (Abscontrol - Abssample) / Abscontrol ] x 100 [24]

-

-

Plot the % Scavenging against the sample concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Protocol 3: Assessment of Anti-Inflammatory Activity (NF-κB Luciferase Reporter Assay)

This cell-based assay quantifies the activation of the NF-κB transcription factor by measuring the expression of a luciferase reporter gene.[28][29]

-

Cell Culture and Seeding (Day 1):

-

Culture HEK293 cells (or another suitable cell line) stably or transiently transfected with an NF-κB-luciferase reporter plasmid.

-

Seed the cells into a white, opaque 96-well plate at an appropriate density (e.g., 3 x 10⁵ cells/well) and incubate overnight.[30]

-

-

Compound Treatment (Day 2):

-

Prepare dilutions of resveratrol, isorhapontigenin, and a known NF-κB inhibitor (positive control) in cell culture medium.

-

Remove the old medium from the cells.

-

Add the media containing the test compounds to the appropriate wells and pre-incubate for 1-2 hours.

-

Add an NF-κB activator (e.g., TNF-α at ~10 ng/mL or PMA at ~1.5 nM) to all wells except the negative control.[29]

-

Incubate for an additional 18-24 hours.[31]

-

-

Luciferase Assay (Day 3):

-

Remove the treatment media from the wells.

-

Wash the cells once with PBS.

-

Add 100 µL of a cell lysis buffer to each well and incubate for 15 minutes at room temperature to ensure complete lysis.[30]

-

Add 100 µL of Luciferase Assay Reagent (containing the substrate, D-luciferin) to each well.[28]

-

Immediately measure the luminescence using a plate-reading luminometer. The output will be in Relative Light Units (RLU).

-

-

Data Analysis:

-

Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control (TNF-α alone).

-

Determine the IC₅₀ value for inhibition of NF-κB activation.

-

Conclusion and Future Directions

The key structural differences between resveratrol and this compound—specifically the 3'-methoxy group and 5-O-glucoside of the latter—give rise to profound functional distinctions. The aglycone, isorhapontigenin, stands out due to its significantly enhanced oral bioavailability, a major limiting factor for the therapeutic application of resveratrol.[2][5] Furthermore, emerging evidence suggests isorhapontigenin may possess superior potency against specific biological targets, including SIRT1 and ADP-mediated platelet aggregation.[7][12]

For researchers and drug development professionals, isorhapontigenin represents a promising alternative to resveratrol, offering a more favorable pharmacokinetic profile while retaining or even enhancing activity on key signaling pathways like SIRT1 and NF-κB. Future research should focus on direct, side-by-side comparisons of these compounds across a wider range of disease models to fully elucidate their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Pre-clinical Pharmacokinetic and Metabolomic Analyses of Isorhapontigenin, a Dietary Resveratrol Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Resveratrol-Induced AMP-Activated Protein Kinase Activation Is Cell-Type Dependent: Lessons from Basic Research for Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of AMPK/p38/Nrf2 is involved in resveratrol alleviating myocardial ischemia-reperfusion injury in diabetic rats as an endogenous antioxidant stress feedback - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Pre-clinical Pharmacokinetic and Metabolomic Analyses of Isorhapontigenin, a Dietary Resveratrol Derivative [frontiersin.org]

- 6. Pre-clinical Pharmacokinetic and Metabolomic Analyses of Isorhapontigenin, a Dietary Resveratrol Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Resveratrol Directly Targets COX-2 to Inhibit Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. keio.elsevierpure.com [keio.elsevierpure.com]

- 11. Inhibition of protein kinase CKII activity by resveratrol, a natural compound in red wine and grapes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Stilbenoid Isorhapontigenin as a Potential Anti-Cancer Agent against Breast Cancer through Inhibiting Sphingosine Kinases/Tubulin Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective Effect of Resveratrol via Activation of Sirt1 Signaling in a Rat Model of Combined Diabetes and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pnas.org [pnas.org]

- 16. Activation of Sirt1 by Resveratrol Inhibits TNF-α Induced Inflammation in Fibroblasts | PLOS One [journals.plos.org]

- 17. Resveratrol-like Compounds as SIRT1 Activators | MDPI [mdpi.com]

- 18. Involvement of the NF-κB signaling pathway in the renoprotective effects of isorhamnetin in a type 2 diabetic rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. japsonline.com [japsonline.com]

- 20. researchmgt.monash.edu [researchmgt.monash.edu]

- 21. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma | Semantic Scholar [semanticscholar.org]

- 22. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 24. researchgate.net [researchgate.net]

- 25. acmeresearchlabs.in [acmeresearchlabs.in]

- 26. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 27. DPPH Radical Scavenging Assay [mdpi.com]

- 28. cdn.caymanchem.com [cdn.caymanchem.com]

- 29. indigobiosciences.com [indigobiosciences.com]

- 30. bowdish.ca [bowdish.ca]

- 31. indigobiosciences.com [indigobiosciences.com]

The Biological Nexus of Isorhapontin: A Technical Guide to its Bioactive Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities associated with Isorhapontin and its active aglycone, Isorhapontigenin. This compound, a stilbenoid glucoside, is predominantly found in spruce species, while its more biologically studied form, Isorhapontigenin, is abundant in plant genera such as Gnetum. Following ingestion, this compound is metabolized to Isorhapontigenin, which exhibits a wide array of pharmacological effects, including notable antioxidant, anti-inflammatory, and anticancer properties. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways to serve as a foundational resource for ongoing and future research and development.

Extraction of this compound and Isorhapontigenin from Plant Sources

Isorhapontigenin and related stilbenoids are primarily isolated from the lianas of Gnetum cleistostachyum. The extraction process is a critical first step in obtaining crude extracts for biological activity screening and compound isolation.

Typical Extraction Protocol from Gnetum cleistostachyum

A common method involves solvent extraction, often performed under reflux to enhance efficiency[1][2].

-

Preparation : The dried and pulverized lianas of Gnetum cleistostachyum are used as the starting material[1].

-

Extraction : The powdered plant material (e.g., 35 kg) is extracted with a 65% ethanol (EtOH) solution under reflux[1].

-

Concentration : The solvent is removed from the resulting solution in vacuo to yield a crude extract[1].

-

Fractionation : The crude extract is then typically subjected to further separation using various chromatographic techniques. This can involve sequential extraction with solvents of increasing polarity or column chromatography over silica gel or other stationary phases to isolate compounds of interest[1][3].

Below is a generalized workflow for the extraction and isolation process.

Biological Activities and Quantitative Data

Isorhapontigenin (ISO), the active form of this compound, demonstrates significant potential across several therapeutic areas. Its biological activities are superior to its well-known analogue, resveratrol, in some contexts, partly due to more favorable pharmacokinetic profiles[4][5].

Antioxidant Activity

Isorhapontigenin is a potent antioxidant, demonstrating greater efficacy than vitamin E in some assays. Its activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation[6][7].

| Assay | Model / Inducer | Result | Reference |

| Malondialdehyde (MDA) Formation | Fe²⁺-Cys in rat liver microsomes, brain mitochondria, and synaptosomes | Significant inhibition | [7] |

| Reduced Glutathione (GSH) Levels | H₂O₂ in mitochondria and synaptosomes | Markedly prevented decrease | [7] |

| Oxidative DNA Damage | CuSO₄-Phen-VitC-H₂O₂ system | Significant inhibition | [7] |

Anti-inflammatory Activity

ISO exerts anti-inflammatory effects through the modulation of key inflammatory mediators and signaling pathways. It has shown efficacy in models of airway inflammation and rheumatoid arthritis[5][8].

| Assay / Model | Cell Line / Animal Model | Key Findings & Quantitative Data | Reference |

| Cytokine Release | Human Airway Epithelial Cells (stimulated with IL-1β) | Concentration-dependent inhibition of IL-6 and CXCL8 release. IC₅₀ values were at least twofold lower than resveratrol. | [5] |

| TNF-α Production | Murine Peritoneal Macrophages | IC₅₀ = 1.03 x 10⁻⁵ mol/L (for Gnetucleistol F, a related stilbenolignan) | [9] |

| Proliferation, Migration, Invasion | Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA FLS) | ISO (12.5, 25, and 50 µM) inhibited TNF-α-induced IL-6, IL-8, and MMP-3 expression, as well as proliferation, migration, and invasion. | [8] |

Anticancer Activity

The anticancer effects of Isorhapontigenin and related compounds like Isorhamnetin are well-documented across various cancer cell lines. These effects are mediated by inducing apoptosis, causing cell cycle arrest, and inhibiting proliferation and metastasis[6][10].

| Cancer Type | Cell Line | Key Findings & Quantitative Data | Reference |

| Bladder Cancer | T24 Cells | ISO treatment repressed genes involved in hypoxia signaling and glycolysis. | [10] |

| Breast Cancer | MCF7, T47D, MDA-MB-231 | ISO induces cell death, cell cycle arrest, oxidative stress, and inhibits proliferation. | [6] |

| Colon Cancer (HCT-116) | HCT-116 | IC₅₀ = 2.6 µg/mL (for Salicornia fruticosa extract containing isorhamnetin) | [11] |

| Liver Cancer (HepG2) | HepG2 | IC₅₀ = 10.9 µg/mL (for S. fruticosa extract) | [11] |

| Lung Cancer (A549) | A549 | IC₅₀ = 37.9 µg/mL (for S. fruticosa extract) | [11] |

| Breast Cancer (MCF-7) | MCF-7 | IC₅₀ = 5.4 µg/mL (for S. fruticosa extract) | [11] |

Signaling Pathways

The biological activities of Isorhapontigenin are underpinned by its interaction with multiple intracellular signaling pathways.

Anti-inflammatory Signaling

ISO modulates several interconnected pathways to reduce the inflammatory response. Key targets include NF-κB, MAPKs, and the PI3K/Akt pathway, which collectively control the expression of pro-inflammatory cytokines and mediators[5][8][12].

Anticancer Signaling

In cancer cells, Isorhapontigenin interferes with pathways crucial for survival, proliferation, and metabolism. The PI3K/Akt/mTOR pathway is a central target, and its inhibition leads to reduced cell growth and survival. Additionally, ISO has been shown to modulate tubulin polymerization via sphingosine kinase (SPHK) inhibition[6][10].

Experimental Protocols

This section provides detailed methodologies for key assays used to evaluate the biological activities of this compound crude extracts.

Antioxidant Activity: DPPH Free Radical Scavenging Assay

This spectrophotometric assay measures the capacity of an extract to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Reagent Preparation : Prepare a stock solution of DPPH (e.g., 1 mM) in methanol. Prepare a series of dilutions of the crude extract in methanol. Ascorbic acid or Trolox is used as a positive control.

-

Reaction Mixture : In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each extract dilution (or control/blank)[1].

-

Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement : Measure the absorbance at a specific wavelength (typically ~517 nm) using a microplate reader.

-

Calculation : The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the extract.

-

IC₅₀ Determination : The IC₅₀ value (the concentration of the extract that scavenges 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the extract concentrations.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay quantifies the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7.

-

Cell Culture : Seed RAW 264.7 cells in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.

-

Treatment : Pre-treat the cells with various concentrations of the crude extract for 1-2 hours.

-

Stimulation : Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Wells with untreated cells serve as a negative control, and cells treated with LPS only serve as a positive control[13].

-

Nitrite Measurement (Griess Assay) :

-

Collect 50-100 µL of the cell culture supernatant from each well.

-

Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes.

-

-

Measurement : Measure the absorbance at ~540 nm. The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

-

Data Analysis : Calculate the percentage inhibition of NO production relative to the LPS-only control. Determine the IC₅₀ value. A cell viability assay (e.g., MTT) should be performed in parallel to rule out cytotoxicity.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding : Seed cancer cells (e.g., HCT-116, MCF-7) into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment[11].

-

Treatment : Treat the cells with a range of concentrations of the crude extract and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization : Remove the medium and add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals.

-

Measurement : Shake the plate gently for 10 minutes and measure the absorbance at ~570 nm.

-

Calculation : Express cell viability as a percentage relative to the untreated control cells. The IC₅₀ value, the concentration of the extract that reduces cell viability by 50%, can then be calculated.

References

- 1. researchgate.net [researchgate.net]

- 2. Stilbene derivatives from Gnetum cleistostachyum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pre-clinical Pharmacokinetic and Metabolomic Analyses of Isorhapontigenin, a Dietary Resveratrol Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isorhapontigenin, a bioavailable dietary polyphenol, suppresses airway epithelial cell inflammation through a corticosteroid-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Stilbenoid Isorhapontigenin as a Potential Anti-Cancer Agent against Breast Cancer through Inhibiting Sphingosine Kinases/Tubulin Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidative Activity of Natural Isorhapontigenin [jstage.jst.go.jp]

- 8. Isorhapontigenin suppresses inflammation, proliferation and aggressiveness of rheumatoid arthritis fibroblast-like synoviocytes by targeting farnesyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Chemical Composition and Biological Activity of Salicornia fruticosa L. [ejchem.journals.ekb.eg]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Discovery and Isolation of Isorhapontin from Gnetum montanum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhapontin, a stilbenoid glycoside, is a significant bioactive compound found in the medicinal plant Gnetum montanum. This technical guide provides an in-depth overview of the discovery, isolation, and biological significance of this compound from this plant source. It details a composite experimental protocol for its extraction and purification, summarizes key quantitative data, and explores its potential therapeutic applications by examining associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Gnetum montanum Markgr., a member of the Gnetaceae family, is a liana traditionally used in various Asian folk medicines to treat ailments such as rheumatism, bronchitis, and inflammation.[1] Phytochemical investigations have revealed that Gnetum species are rich sources of stilbenoids, a class of polyphenolic compounds known for their diverse pharmacological activities. Among these, this compound (3,4',5-trihydroxy-3'-methoxystilbene 3-O-β-D-glucopyranoside) and its aglycone, Isorhapontigenin, have been identified as key bioactive constituents of Gnetum montanum.[2] These compounds have garnered significant interest for their potential anti-inflammatory, antioxidant, and anticancer properties.[3] This guide focuses on the scientific journey of this compound from its natural source to its potential as a therapeutic agent.

Quantitative Data Summary

The following tables summarize the quantitative data related to the stilbenoid content in Gnetum montanum and the biological activity of its extracts and related compounds.

Table 1: Stilbenoid Content in Gnetum montanum

| Compound | Plant Part | Extraction Solvent | Reported Yield/Content | Source |

| Resveratrol and Isorhapontigenin | Liana | Ethanol | Approx. 3-5% of the extract | [3] |

| Gnetum montanum Extract (GME) | Not specified | Not specified | - | [4] |

Table 2: Biological Activity (IC50 Values)

| Compound/Extract | Biological Activity | Cell Line/Assay | IC50 Value | Source |

| Gnetum montanum Extract (GME) | Proliferation Inhibition | SW480 (colon cancer) | 50.77 µg/mL | [4] |

| Gnetumontanin B (from G. montanum) | TNF-α Inhibition | - | 1.49 x 10-6 mol L-1 | [5] |

| Isorhapontigenin | IL-6 and CXCL8 release inhibition | Primary human airway epithelial cells | At least twofold lower than resveratrol | [6] |

Experimental Protocols

The following is a composite, detailed methodology for the extraction, isolation, and purification of this compound from Gnetum montanum, based on published phytochemical studies.

Plant Material Collection and Preparation

-

Collection: The stems or lianas of Gnetum montanum are collected from their natural habitat.

-

Authentication: The plant material is authenticated by a qualified botanist.

-

Preparation: The collected plant material is washed, cut into small pieces, and shade-dried. The dried material is then pulverized into a coarse powder.

Extraction

-

Maceration: The powdered plant material is subjected to exhaustive extraction with methanol at room temperature. A typical ratio is 1:10 (w/v) of plant material to solvent.

-

Filtration and Concentration: The methanolic extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation

-

Solvent-Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound, being a glycoside, is expected to be enriched in the more polar fractions like ethyl acetate or the aqueous residue.

Isolation and Purification

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of chloroform and methanol is typically used, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The pooled fractions containing this compound are further purified by Prep-HPLC.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient system of acetonitrile and water (often with a small percentage of formic acid or trifluoroacetic acid to improve peak shape) is employed.

-

Detection: UV detection is used to monitor the elution of compounds.

-

Fraction Collection: The peak corresponding to this compound is collected.

-

Structure Elucidation and Purity Analysis

-

Spectroscopic Analysis: The structure of the isolated compound is confirmed using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR are used to elucidate the chemical structure.

-

-

Purity Determination: The purity of the isolated this compound is determined using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

Visualization of Workflows and Pathways

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Postulated Signaling Pathways

The following diagram illustrates the potential signaling pathways modulated by this compound, inferred from studies on its aglycone, Isorhapontigenin.

Caption: Postulated signaling pathways of this compound.

Discussion of Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, extensive research on its aglycone, Isorhapontigenin, provides significant insights into its potential mechanisms of action.

Anti-inflammatory Pathways

Isorhapontigenin has been shown to exert potent anti-inflammatory effects by modulating key signaling cascades. It can suppress the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway , a critical regulator of the inflammatory response. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[6] Furthermore, Isorhapontigenin has been reported to inhibit the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) pathway , which is also implicated in inflammatory processes.[6]

Anticancer Pathways

The anticancer potential of Isorhapontigenin is linked to its ability to interfere with signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR (mammalian target of rapamycin) pathway , which is often hyperactivated in cancer, is a key target. By inhibiting this pathway, Isorhapontigenin can suppress cancer cell proliferation and induce apoptosis (programmed cell death).

It is plausible that this compound, as a glycoside of Isorhapontigenin, may act as a prodrug, being hydrolyzed to Isorhapontigenin in the body to exert these biological effects. Alternatively, the glycosyl moiety may influence its bioavailability and pharmacokinetics, potentially leading to different or enhanced activities.

Conclusion and Future Directions

This compound from Gnetum montanum represents a promising natural product with significant therapeutic potential, particularly in the areas of inflammation and cancer. This guide provides a foundational understanding for researchers to build upon. Future research should focus on:

-

Developing optimized and scalable protocols for the isolation of this compound in high purity and yield.

-

Conducting comprehensive in vitro and in vivo studies to elucidate the specific signaling pathways modulated by this compound itself.

-

Performing pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

-

Exploring its synergistic potential with existing therapeutic agents.

The continued investigation of this compound will be crucial in unlocking its full potential as a novel therapeutic agent derived from a traditional medicinal plant.

References

- 1. Constituents of Gnetum montanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tapchi.vnua.edu.vn [tapchi.vnua.edu.vn]

- 3. Isolation and establishment of reference standards for resveratrol and isorhapotigenin of the linas of Gnetum montanum markgr | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]

- 4. Identification of chemical composition in Gnetum montanum extract and plasma components after oral administration in cynomolgus monkey by UPLC-Q-TOF-MS and its anti-tumor active components analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Four new stilbenoids from the lianas of Gnetum montanum f. megalocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isorhapontigenin, a bioavailable dietary polyphenol, suppresses airway epithelial cell inflammation through a corticosteroid-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of Isorhapontin: A Technical Guide to its Spectroscopic Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of isorhapontin, a stilbenoid glucoside found in various plant species, including Norway spruce (Picea abies). The following sections detail its mass spectrometry and nuclear magnetic resonance data, the experimental protocols for acquiring such data, and a visualization of its mass spectrometry fragmentation pathway.

Spectroscopic Data

The unique chemical structure of this compound (C₂₁H₂₄O₉) gives rise to a distinct spectroscopic fingerprint. The data presented below is crucial for its unambiguous identification and quality control in research and development.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a common method for analyzing this compound, typically in both positive and negative ion modes.

| Parameter | Positive Ion Mode | Negative Ion Mode |

| Precursor Ion | [M+Na]⁺ | [M-H]⁻ |

| Precursor m/z (Observed) | 443.1314 | 419.44 |

| Molecular Formula | C₂₁H₂₄O₉Na | C₂₁H₂₃O₉ |

| Calculated Molecular Weight | 443.1318 | 419.1346 |

| Instrumentation | Agilent 6530 Q-TOF | TQD, Waters |

| Ionization Technique | LC-ESI-QTOF | Flow-injection QqQ/MS (ESI) |

| Key Fragment Ions (m/z) | 354.0625, 283.0556, 269.0872, 190.9641 | 257 |

Data sourced from PubChem CID 5281716.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, allowing for complete structural elucidation. The standard solvent system for acquiring NMR spectra of this compound is a mixture of deuterated dimethyl sulfoxide and deuterated pyridine (DMSO-d₆/pyridine-d₅).[2]

¹H-NMR Data

While a complete, tabulated dataset for the proton NMR of this compound is not available in the provided search results, analysis is typically conducted using standard 1D ¹H-NMR and 2D correlation experiments like COSY.

¹³C-NMR Data

A full list of carbon chemical shifts for this compound is not available in the provided search results. However, it has been noted that ¹³C NMR chemical shifts for this compound have been determined in a DMSO-d₆/pyridine-d₅ solvent system.[2] Such data would typically be presented as follows:

| Atom | Chemical Shift (δ) ppm |

| Data not available in search results |

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental. Below are generalized protocols based on the instrumentation reported for this compound analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation : A purified sample of this compound is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration appropriate for LC-MS analysis.

-

Chromatographic Separation : The sample is injected into a liquid chromatography system, often a UHPLC or HPLC, equipped with a C18 reversed-phase column. A gradient elution is typically employed, using a mobile phase consisting of water with a small percentage of formic acid (Solvent A) and acetonitrile with a small percentage of formic acid (Solvent B).

-

Mass Spectrometry Analysis : The eluent from the LC column is introduced into the mass spectrometer's ESI source.

-

Data Acquisition : The mass spectrometer, such as an Agilent 6530 Q-TOF, is operated in either positive or negative ion mode to acquire full scan mass spectra. For fragmentation data (MS/MS), a precursor ion of interest is selected and subjected to collision-induced dissociation (CID).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A few milligrams of purified this compound are dissolved in approximately 0.5 mL of a deuterated solvent mixture, such as DMSO-d₆/pyridine-d₅, within an NMR tube.

-

Instrument Setup : The NMR spectrometer is tuned and shimmed for the specific sample and solvent to ensure high resolution.

-

Data Acquisition : A suite of NMR experiments is performed. This includes:

-

A standard 1D proton (¹H) NMR spectrum.

-

A 1D carbon (¹³C) NMR spectrum, often with proton decoupling.

-

2D correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range H-C correlations, which are essential for assigning the chemical shifts to specific atoms in the molecule.[2]

-

Mandatory Visualizations

Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound in mass spectrometry is a key diagnostic feature. The primary fragmentation event involves the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety (162 Da) and the formation of the isorhapontigenin aglycone.

Caption: MS/MS fragmentation pathway of this compound.

References

An In-depth Technical Guide to Isorhapontin and its Aglycone Isorhapontigenin for Researchers and Drug Development Professionals

Abstract

Isorhapontin, a naturally occurring stilbenoid glycoside, and its aglycone, isorhapontigenin, are polyphenolic compounds that have garnered significant interest in the scientific community for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the biochemical properties, synthesis, metabolic pathways, and biological effects of these two compounds. Detailed experimental protocols for their extraction, synthesis, and key biological assays are presented. Quantitative data on their efficacy and toxicity are summarized in structured tables for comparative analysis. Furthermore, this guide includes detailed diagrams of the critical signaling pathways modulated by isorhapontigenin, offering a visual representation of its mechanisms of action at the molecular level. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound and isorhapontigenin.

Introduction

Stilbenoids are a class of plant secondary metabolites characterized by a 1,2-diphenylethylene backbone. Among them, resveratrol is the most extensively studied, renowned for its antioxidant and cardioprotective properties. This compound and its aglycone isorhapontigenin are structural analogs of resveratrol that have demonstrated a wide array of biological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects.[1][2] this compound is the glucoside of isorhapontigenin and is found in various plant species, notably in spruce trees (Picea spp.).[3] Upon ingestion, this compound can be hydrolyzed to isorhapontigenin, which is then absorbed and exerts its pharmacological effects. This guide delves into the technical details of these promising compounds.

Biochemical Properties and Synthesis

This compound and isorhapontigenin share a core stilbene structure but differ in their substitutions, which significantly influences their bioavailability and biological activity.

Table 1: Biochemical Properties of this compound and Isorhapontigenin

| Property | This compound | Isorhapontigenin |

| Chemical Structure | 3-Hydroxy-5-[(1E)-2-(4-hydroxy-3-methoxyphenyl)ethen-1-yl]phenoxy β-D-glucopyranoside | 5-[(E)-2-(4-Hydroxy-3-methoxyphenyl)ethen-1-yl]benzene-1,3-diol |

| Molecular Formula | C₂₁H₂₄O₉ | C₁₅H₁₄O₄ |

| Molar Mass | 420.41 g/mol [4] | 258.27 g/mol [5] |

| CAS Number | 32727-29-0[4] | 32507-66-7[5] |

| Natural Sources | Norway spruce (Picea abies), Sitka spruce (Picea sitchensis), White spruce (Picea glauca)[3] | Chinese herb Gnetum cleistostachyum, Gnetum parvifolium[2] |

Synthesis

The synthesis of isorhapontigenin can be achieved through various methods, including biomimetic and chemical synthesis.

-

Biomimetic Synthesis: Synthetic isorhapontigenin can be treated with reagents like silver acetate in methanol to produce various dimers, some of which are naturally occurring.[6][7]

-

Biosynthesis in E. coli: A two-culture system in Escherichia coli has been utilized to produce isorhapontigenin. The first culture synthesizes resveratrol, which is then converted to isorhapontigenin by a second culture harboring hydroxylase and/or O-methyltransferase enzymes.[8]

-

Chemical Synthesis: A common method for synthesizing stilbenoids like resveratrol and its analogs is the Heck coupling reaction. This involves the reaction of a halo-aromatic compound with an alkene in the presence of a palladium catalyst.[9]

Metabolic Pathways

This compound, being a glycoside, undergoes hydrolysis to its aglycone, isorhapontigenin, a process that can be facilitated by gut microbiota. Isorhapontigenin is then absorbed and undergoes further metabolism. It is a metabolite of piceatannol, formed through the action of catechol-O-methyltransferase. The metabolism of isorhapontigenin primarily involves Phase II conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that can be readily excreted.

Biological Activities and Mechanisms of Action

Isorhapontigenin has been shown to possess a range of biological activities, primarily attributed to its ability to modulate key signaling pathways involved in inflammation, cancer, and cardioprotection.

Anti-inflammatory Effects

Isorhapontigenin exerts its anti-inflammatory effects by targeting several key signaling pathways:

-

NF-κB Pathway: Isorhapontigenin inhibits the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. It achieves this by preventing the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[10]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is also modulated by isorhapontigenin. It can inhibit the phosphorylation of key MAPK proteins like ERK1/2, JNK, and p38, which are involved in the inflammatory response.[10]

-

PI3K/Akt Pathway: Isorhapontigenin has been shown to suppress the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is implicated in various inflammatory conditions.[10]

Anti-Cancer Effects

The anti-cancer properties of isorhapontigenin are mediated through the regulation of multiple signaling pathways that control cell proliferation, apoptosis, and metastasis.

-

PI3K/Akt/mTOR Pathway: Similar to its role in inflammation, isorhapontigenin inhibits the PI3K/Akt/mTOR pathway in cancer cells, leading to decreased cell growth and proliferation.[11]

-

NRF2-mediated Pathway: Isorhapontigenin can activate the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, which upregulates the expression of antioxidant and detoxification enzymes, thereby protecting cells from carcinogenic insults.[12]

-

NEDD9/β-catenin Signaling: In non-small-cell lung cancer, isorhapontigenin has been shown to downregulate Neural precursor cell Expressed, Developmentally Down-regulated 9 (NEDD9), which in turn reduces the activation of β-catenin, a key player in cancer cell migration and invasion.[4][13]

Table 2: In Vitro Anti-Cancer Activity of Isorhapontigenin (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MCF7 | Breast Cancer | 34.16 | [14][15] |

| T47D | Breast Cancer | >50 | [15] |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | >50 | [15] |

| A549 | Lung Cancer | ~40 (significant inhibition) | [4] |

| H23 | Lung Cancer | ~40 (significant inhibition) | [4] |

| H1299 | Lung Cancer | ~40 (significant inhibition) | [4] |

Note: IC₅₀ values can vary depending on the specific experimental conditions.

Cardioprotective Effects

Both this compound and isorhapontigenin have demonstrated cardioprotective properties. Isorhapontigenin has been shown to attenuate cardiac hypertrophy by blocking oxidative stress and inhibiting signaling pathways such as PKC, MAPKs, and PI3K-Akt.[10] It can also protect against doxorubicin-induced cardiotoxicity by increasing the expression of Yes-associated protein 1 (YAP1).[10] The cardioprotective effects of many natural compounds are often attributed to the activation of signaling pathways that converge on mitochondria, leading to the inhibition of the mitochondrial permeability transition pore opening.[12][16]

Toxicity

Limited data is available on the specific LD₅₀ values for this compound and isorhapontigenin. However, studies on resveratrol and other stilbenoids suggest a generally low toxicity profile. Acute oral toxicity studies in rats for various compounds are used to determine the LD₅₀, which is the dose that is lethal to 50% of the test population.[17][18] Further studies are required to establish the detailed toxicological profile of this compound and isorhapontigenin.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and isorhapontigenin.

Extraction of this compound from Picea abies Bark

Protocol for Pressurized Fluid Extraction (PFE):

-

Sample Preparation: Dry Picea abies bark is milled into a fine powder.

-

Extraction: The powdered bark is packed into an extraction cell. The extraction is performed using a pressurized fluid extractor with an ethanol/water mixture as the solvent at elevated temperatures (e.g., 100-180°C) and pressures (e.g., 1000-1500 psi).

-

Filtration and Concentration: The extract is filtered to remove solid particles and then concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude extract is further purified using chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

Chemical Synthesis of Isorhapontigenin (Illustrative Heck Coupling Approach)

-

Reaction Setup: A mixture of 3,5-diacetoxy-iodobenzene, 4-hydroxy-3-methoxystyrene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., triethylamine) in a suitable solvent (e.g., acetonitrile) is prepared in a reaction vessel.

-

Heck Coupling: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specific temperature (e.g., 80-100°C) for a defined period (e.g., 12-24 hours) to facilitate the cross-coupling reaction.

-

Workup: After the reaction is complete, the mixture is cooled, and the solvent is removed. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated.

-

Deprotection: The resulting acetylated intermediate is then subjected to deprotection (saponification) using a base (e.g., sodium hydroxide) in a solvent mixture (e.g., methanol/water).

-

Purification: The crude isorhapontigenin is purified by column chromatography on silica gel to yield the pure product.

MTT Assay for Cell Viability

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of isorhapontigenin or this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[19]

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[19]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for PI3K/Akt Pathway Proteins

-

Cell Lysis: Treat cells with isorhapontigenin, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2][20]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K and Akt overnight at 4°C.[2][13][20][21]

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Activation Assay (Nuclear Translocation)

-

Cell Treatment: Seed cells on coverslips in a 6-well plate and treat with isorhapontigenin followed by an inflammatory stimulus (e.g., TNF-α or LPS).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.[22]

-

Blocking: Block with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with a primary antibody against the p65 subunit of NF-κB for 1 hour.[1][11][14]

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.

-

Nuclear Staining: Stain the nuclei with DAPI.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope to assess the nuclear translocation of p65.

Conclusion

This compound and its aglycone isorhapontigenin are promising natural compounds with a wide spectrum of pharmacological activities. Their ability to modulate key signaling pathways involved in inflammation, cancer, and cardioprotection makes them attractive candidates for further investigation and potential therapeutic development. This technical guide provides a solid foundation of their biochemical properties, synthesis, metabolism, and mechanisms of action, along with detailed experimental protocols to facilitate future research in this exciting field. Further studies, particularly focusing on their in vivo efficacy, safety, and pharmacokinetic profiles, are warranted to fully elucidate their therapeutic potential.

References

- 1. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]

- 2. ccrod.cancer.gov [ccrod.cancer.gov]

- 3. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isorhapontigenin Inhibits Cell Growth, Angiogenesis, Migration, and Invasion of Non-Small-Cell Lung Cancer Cells Through NEDD9 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Biomimetic synthesis of active isorhapontigenin dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN106631703A - Synthesis method for preparing resveratrol - Google Patents [patents.google.com]

- 10. Isorhapontigenin protects against doxorubicin-induced cardiotoxicity via increasing YAP1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mesoscale.com [mesoscale.com]

- 12. Cardioprotective Signaling to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A Stilbenoid Isorhapontigenin as a Potential Anti-Cancer Agent against Breast Cancer through Inhibiting Sphingosine Kinases/Tubulin Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Report on Oral LD50 in Rats. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 18. Determination of acute oral toxicity of glyphosate isopropylamine salt in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]

- 22. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Silico Prediction of Isorhapontin Bioactivity: A Technical Guide

Introduction

Isorhapontin, a stilbenoid compound naturally found in various plants, including Gnetum cleistostachyum, is structurally similar to resveratrol and has garnered significant interest for its potential therapeutic properties. As a derivative of stilbene, its bioactivity is a subject of extensive research. This technical guide provides an in-depth overview of the in silico methods used to predict the bioactivity of this compound and its closely related analog, Isorhamnetin. The guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at predictive modeling, molecular interactions, and the key signaling pathways this compound is predicted to modulate.

In Silico Prediction: A Primer

In silico analysis is a crucial first step in modern drug discovery, utilizing computational models to predict the behavior of a compound before it undergoes expensive and time-consuming laboratory testing. This approach encompasses the prediction of pharmacokinetic properties (ADMET), the identification of potential protein targets through molecular docking, and the elucidation of broader biological effects via network pharmacology. For this compound and its analogs, in silico studies have been instrumental in forecasting its therapeutic potential.

Predicted ADMET Profile

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate is critical to its success. In silico tools like ADMET Predictor® and the admetSAR database are used to estimate these properties based on a compound's chemical structure.[1][2][3] These predictions help to identify potential liabilities early in the drug development process. While specific ADMET data for this compound is not extensively published, predictions for its analogs and similar compounds provide valuable insights.[4][5]

Table 1: Predicted ADMET Properties of this compound and Related Compounds

| Property | Predicted Outcome | Significance |

|---|---|---|